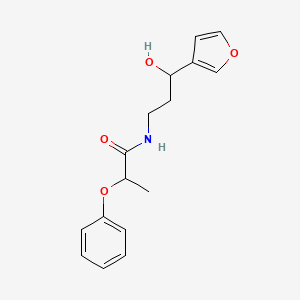

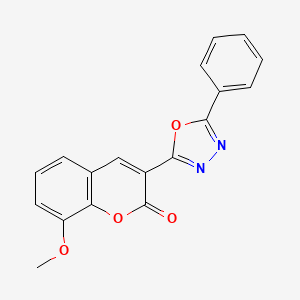

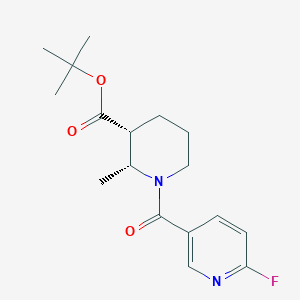

N-(3-(furan-3-yl)-3-hydroxypropyl)-2-phenoxypropanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound N-(3-(furan-3-yl)-3-hydroxypropyl)-2-phenoxypropanamide is a chemical entity that appears to be related to various furan-containing compounds described in the provided papers. Although the exact compound is not directly mentioned, the papers discuss similar furan derivatives and their synthesis, characterization, and biological activities, which can provide insights into the analysis of the compound .

Synthesis Analysis

The synthesis of furan derivatives often involves multi-step reactions starting from simple precursors. For instance, the synthesis of 3-(furan-2-yl)-1,3-di(het)arylprop-2-en-1-ones involves oxidative dearomatization followed by cyclization, which is akin to the Paal–Knorr synthesis with a shift of the double bond . Similarly, the synthesis of N-(4-Morpholin-3-fluorophenyl)-N-(furan-2-ylmethyl)-2-substituted phenoxypropanamide derivatives starts from commercially available precursors, indicating a potential route for synthesizing the compound of interest . These methods suggest that the target compound could be synthesized through a combination of condensation, cyclization, and substitution reactions.

Molecular Structure Analysis

The molecular structure of furan derivatives is often characterized using techniques such as FT-IR, 1H NMR, and HR-MS . Single-crystal X-ray diffraction can provide detailed insights into the crystalline structure, as seen in the characterization of N-((5-chloropyridin-2-yl)carbamothioyl)furan-2-carboxamide . Computational methods like DFT computations can also be used to optimize the structures and predict molecular properties . These techniques would likely be applicable in analyzing the molecular structure of N-(3-(furan-3-yl)-3-hydroxypropyl)-2-phenoxypropanamide.

Chemical Reactions Analysis

Furan derivatives can participate in various chemical reactions due to the reactive nature of the furan ring. The oxidative dearomatization and subsequent cyclization reactions are examples of the chemical transformations that furan-containing compounds can undergo . The reactivity of the furan ring can also be exploited in the formation of metal complexes, as demonstrated by the synthesis of Co(II), Ni(II), and Cu(II) complexes with a furan-2-carboxamide ligand . These reactions could be relevant when considering the reactivity of the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of furan derivatives, such as solubility, melting point, and stability, can be influenced by their molecular structure. The thermal decomposition of furan-containing metal complexes has been studied using thermogravimetry, which could provide insights into the stability of the compound . The biological activities, such as antibacterial, antifungal, antioxidant, and antitumor properties, are also important chemical properties that have been evaluated for some furan derivatives . These properties would be of interest when analyzing N-(3-(furan-3-yl)-3-hydroxypropyl)-2-phenoxypropanamide.

Aplicaciones Científicas De Investigación

Synthesis and Biological Evaluation

Compounds structurally related to N-(3-(furan-3-yl)-3-hydroxypropyl)-2-phenoxypropanamide have been synthesized and characterized, demonstrating potential in biological applications. For example, Loganathan Velupillai et al. (2015) developed a series of novel phenoxypropanamide derivatives showing antibacterial and antifungal activities, suggesting their use in developing new antimicrobial agents (Loganathan Velupillai, M. Shingare, & D.V.Mane, 2015).

Antimicrobial Activity

Further emphasizing the potential of furan derivatives in antimicrobial applications, A. Idhayadhulla et al. (2012) synthesized new series of pyrazole and imidazole derivatives, including compounds with a furan moiety, and screened them for antimicrobial activity. Their work illustrates the chemical versatility and biological relevance of furan-based compounds (A. Idhayadhulla, R. Kumar, & Nasser Abdul, 2012).

Natural Product Chemistry

Research on furan derivatives extends into natural product chemistry, where Liang-Liang Chen et al. (2017) identified new furan derivatives from a mangrove-derived endophytic fungus. These compounds could have implications for understanding natural product biosynthesis and exploring new drug leads (Liang-Liang Chen et al., 2017).

DNA Binding Affinity

The structural analogs of N-(3-(furan-3-yl)-3-hydroxypropyl)-2-phenoxypropanamide also show promise in biochemistry, as evidenced by a study on the binding affinity of furamidine to DNA. This research provides insights into how minor modifications in molecular structure can significantly impact biological function and drug design (C. Laughton et al., 1995).

Material Science Applications

In the field of materials science, furan derivatives are investigated for their utility in renewable resources and sustainable technologies. Yi Jiang et al. (2014) demonstrated the enzymatic synthesis of biobased polyesters using 2,5-bis(hydroxymethyl)furan, showcasing the application of furan derivatives in creating environmentally friendly materials (Yi Jiang et al., 2014).

Mecanismo De Acción

Target of Action

The compound contains a furan ring, which is a common structural motif in many biologically active compounds . Furan derivatives have been found to interact with a variety of targets, including various enzymes and receptors .

Mode of Action

The exact mode of action would depend on the specific target. For example, if the compound were to interact with an enzyme, it might inhibit or enhance the enzyme’s activity. The presence of the hydroxypropyl and phenoxy groups could potentially allow for hydrogen bonding with target proteins, influencing their function .

Pharmacokinetics

The compound’s pharmacokinetic properties would depend on factors like its solubility, stability, and the presence of functional groups that might be metabolized in the body. The furan ring can improve the pharmacokinetic characteristics of lead molecules and optimize solubility and bioavailability parameters of proposed poorly soluble lead molecules .

Propiedades

IUPAC Name |

N-[3-(furan-3-yl)-3-hydroxypropyl]-2-phenoxypropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO4/c1-12(21-14-5-3-2-4-6-14)16(19)17-9-7-15(18)13-8-10-20-11-13/h2-6,8,10-12,15,18H,7,9H2,1H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMWSGOJGDLUOSM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NCCC(C1=COC=C1)O)OC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2522925.png)

![2-Chloro-1-[4-(5-cyclopropyl-1,2,4-thiadiazol-3-yl)piperazin-1-yl]ethanone](/img/structure/B2522930.png)

![1-(tert-butyl)-6-isopentyl-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2522934.png)

![N-[2-(Prop-2-enoylamino)ethyl]spiro[2,3-dihydro-1H-naphthalene-4,2'-cyclopropane]-1'-carboxamide](/img/structure/B2522936.png)

![N'-[(1E)-(4-chlorophenyl)methylidene]-5-methyl-4-[2-(2-methyl-1,3-thiazol-4-yl)-1,3-thiazol-4-yl]-1,2-oxazole-3-carbohydrazide](/img/structure/B2522937.png)

![N-(4-fluorophenyl)-5-methyl-2,4-dioxo-3-(p-tolyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2522943.png)